![molecular formula C19H16N2O3S B2983827 N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-oxo-3,4-dihydroisochromene-3-carboxamide CAS No. 786675-51-2](/img/structure/B2983827.png)
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-oxo-3,4-dihydroisochromene-3-carboxamide
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Overview
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-oxo-3,4-dihydroisochromene-3-carboxamide is a useful research compound. Its molecular formula is C19H16N2O3S and its molecular weight is 352.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Several studies have detailed the synthesis and characterization of related compounds, emphasizing the creation of new molecules with potential biological activities. For instance, Sailaja Rani Talupur et al. (2021) synthesized and characterized 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides through a multi-step process, involving condensation and hydrolysis reactions, to evaluate their antimicrobial properties (Talupur, Satheesh, & Chandrasekhar, 2021). Similarly, G. Ahmed (2007) worked on synthesizing heterocyclic compounds with thiophene-2-carboxamide, aiming to develop new antibiotic and antibacterial drugs (Ahmed, 2007).
Biological Activity
Research into the biological activity of these compounds has yielded promising results. Vasu et al. (2005) synthesized two thiophene-3-carboxamide derivatives demonstrating antibacterial and antifungal activities, highlighting the potential of these molecules in developing new antimicrobial agents (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005). Additionally, С. Чиряпкин et al. (2021) focused on azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, predicting and confirming their cytostatic, antitubercular, and anti-inflammatory activities through synthesis optimization and HPLC analysis (Чиряпкин, Кодониди, Chiriapkin, Kodonidi, & Larsky, 2021).
Heterocyclic Synthesis
The compound's utility extends to the synthesis of heterocyclic structures, as demonstrated by R. Mohareb et al. (2004), who synthesized thiophenylhydrazonoacetates, exploring their reactivity to produce a variety of heterocyclic derivatives, including pyrazole and isoxazole (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). This research underlines the compound's versatility in generating diverse biologically active heterocycles.
Mechanism of Action
Target of Action
The primary target of this compound is the Mitogen-activated protein kinase 10 . This kinase plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis .
Mode of Action
It is known to interact with its target, possibly influencing the kinase’s activity and thereby altering the cellular processes it regulates .
Biochemical Pathways
Given its target, it is likely to influence pathways related to cell growth and survival .
Result of Action
Given its target, it is likely to influence cell growth and survival .
properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-oxo-3,4-dihydroisochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c20-10-14-13-7-3-4-8-16(13)25-18(14)21-17(22)15-9-11-5-1-2-6-12(11)19(23)24-15/h1-2,5-6,15H,3-4,7-9H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDESVVKXGUWWIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3CC4=CC=CC=C4C(=O)O3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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